Cas no 2227839-43-0 ((1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid)

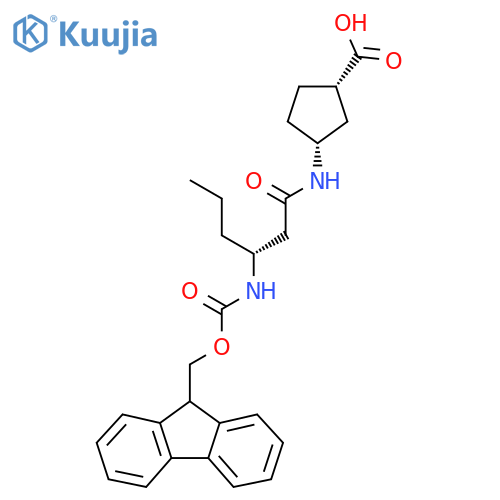

2227839-43-0 structure

商品名:(1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid

(1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid

- (1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid

- 2227839-43-0

- EN300-1581713

-

- インチ: 1S/C27H32N2O5/c1-2-7-18(15-25(30)28-19-13-12-17(14-19)26(31)32)29-27(33)34-16-24-22-10-5-3-8-20(22)21-9-4-6-11-23(21)24/h3-6,8-11,17-19,24H,2,7,12-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t17-,18+,19+/m0/s1

- InChIKey: IGALCKAFZZZIGZ-IPMKNSEASA-N

- ほほえんだ: OC([C@H]1CC[C@H](C1)NC(C[C@@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 464.23112213g/mol

- どういたいしつりょう: 464.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 706

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 105Ų

(1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1581713-0.1g |

(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid |

2227839-43-0 | 0.1g |

$2963.0 | 2023-06-04 | ||

| Enamine | EN300-1581713-5.0g |

(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid |

2227839-43-0 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1581713-10.0g |

(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid |

2227839-43-0 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1581713-0.05g |

(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid |

2227839-43-0 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1581713-0.25g |

(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid |

2227839-43-0 | 0.25g |

$3099.0 | 2023-06-04 | ||

| Enamine | EN300-1581713-0.5g |

(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid |

2227839-43-0 | 0.5g |

$3233.0 | 2023-06-04 | ||

| Enamine | EN300-1581713-50mg |

(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid |

2227839-43-0 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1581713-1000mg |

(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid |

2227839-43-0 | 1000mg |

$3368.0 | 2023-09-24 | ||

| Enamine | EN300-1581713-5000mg |

(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid |

2227839-43-0 | 5000mg |

$9769.0 | 2023-09-24 | ||

| Enamine | EN300-1581713-500mg |

(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid |

2227839-43-0 | 500mg |

$3233.0 | 2023-09-24 |

(1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

2227839-43-0 ((1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid) 関連製品

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量